2-Chloro-n-hydroxyacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

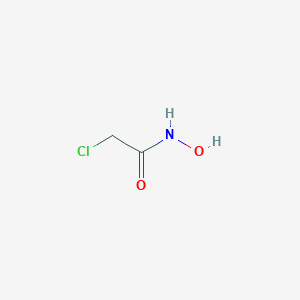

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-hydroxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4ClNO2/c3-1-2(5)4-6/h6H,1H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHBUDNVRUZODMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90496998 | |

| Record name | 2-Chloro-N-hydroxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90496998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10335-72-5 | |

| Record name | 2-Chloro-N-hydroxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90496998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro N Hydroxyacetamide

Nucleophilic Substitution Reactions in its Formation

Nucleophilic substitution is a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, attacks an electrophilic center and replaces a leaving group. In the context of 2-Chloro-N-hydroxyacetamide synthesis, this typically involves the reaction of a chloro-substituted acetyl derivative with a hydroxylamine-based nucleophile.

A prevalent and well-documented method for synthesizing this compound involves the reaction between 2-chloroacetamide (B119443) and hydroxylamine (B1172632) hydrochloride. This reaction leverages the nucleophilic character of hydroxylamine to displace the chloride ion from the 2-chloroacetamide backbone.

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. nih.gov The hydroxylamine, once deprotonated, acts as the nucleophile, attacking the electrophilic carbon atom bonded to the chlorine atom in 2-chloroacetamide. This concerted step involves the simultaneous formation of the C-N bond and cleavage of the C-Cl bond, leading to the displacement of the chloride ion. The presence of an alkaline medium is crucial to generate the more nucleophilic free hydroxylamine from its hydrochloride salt.

The stoichiometry of the reactants plays a significant role in the yield and purity of the final product. An excess of hydroxylamine is generally used to ensure the complete conversion of 2-chloroacetamide. A common molar ratio employed is 1:1.2:1.5 for 2-chloroacetamide, hydroxylamine hydrochloride, and potassium hydroxide (B78521), respectively. The excess potassium hydroxide serves to neutralize the hydrochloric acid formed as a byproduct, driving the reaction to completion.

Table 1: Stoichiometric Ratios for the Synthesis of this compound

| Reactant | Molar Ratio | Purpose |

| 2-Chloroacetamide | 1 | Substrate |

| Hydroxylamine Hydrochloride | 1.2 | Nucleophile precursor |

| Potassium Hydroxide | 1.5 | Base to deprotonate hydroxylamine and neutralize HCl |

This table is based on data from a standard laboratory protocol.

The choice of solvent and the nature of the alkaline conditions significantly impact the reaction's efficiency. Methanol (B129727) is a commonly used solvent as it effectively dissolves both the reactants and the alkaline agent. tjpr.orgresearchgate.net Other solvents like ethanol (B145695) are also utilized. The reaction is typically conducted under reflux conditions to enhance the reaction rate. Potassium hydroxide is a frequently used base to deprotonate hydroxylamine hydrochloride, thereby generating the reactive hydroxylamine nucleophile. tjpr.orgresearchgate.net The use of a base is essential to facilitate the nucleophilic attack and to neutralize the acidic byproducts. Some procedures also mention the use of triethylamine (B128534) as a base in solvents like ethanol. lmaleidykla.lt

Kinetic studies have shown that the reaction follows second-order kinetics, indicating that the rate is dependent on the concentrations of both 2-chloroacetamide and the hydroxylamine nucleophile. The rate of reaction is influenced by factors such as temperature, with higher temperatures generally leading to faster reaction rates. The oxidation of hydroxylamine has also been studied, which can be a competing reaction pathway under certain conditions. researchgate.net

An alternative synthetic route involves the reaction of chloroacetyl chloride with hydroxylamine or its derivatives. tjpr.orgneliti.combioline.org.brimpactfactor.org In this method, the highly reactive acyl chloride is directly attacked by the hydroxylamine. This reaction is often carried out in the presence of a base to neutralize the hydrogen chloride that is liberated. For instance, chloroacetyl chloride can be reacted with hydroxylamine hydrochloride in methanol, with the prior addition of potassium hydroxide to generate the free hydroxylamine. tjpr.orgbioline.org.br Another variation involves the use of O-benzylhydroxylamine hydrochloride and triethylamine in dichloromethane, followed by the addition of chloroacetyl chloride. nih.gov This approach is also utilized in the synthesis of various N-substituted chloroacetamides by reacting chloroacetyl chloride with different amines. ijpsr.info

Table 2: Comparison of Synthetic Routes

| Starting Material (Chloro-component) | Nucleophile | Base | Solvent | Key Features |

| 2-Chloroacetamide | Hydroxylamine Hydrochloride | Potassium Hydroxide | Methanol | Common, well-documented method. |

| Chloroacetyl Chloride | Hydroxylamine Hydrochloride | Potassium Hydroxide | Methanol | Utilizes a more reactive acyl chloride. tjpr.orgbioline.org.br |

| Chloroacetyl Chloride | O-benzylhydroxylamine hydrochloride | Triethylamine | Dichloromethane | Used for synthesizing derivatives. nih.gov |

Reaction of 2-Chloroacetamide with Hydroxylamine Hydrochloride

Emerging Synthetic Approaches

Recent advancements in synthetic organic chemistry have led to the development of innovative methods applicable to the synthesis of α-functionalized amides, including this compound. These approaches are characterized by their novel reaction mechanisms and improved efficiency compared to classical methods.

A significant breakthrough in the synthesis of α-heteroatom-substituted amides has been the development of a redox-neutral umpolung (polarity inversion) strategy starting from hydroxamates. rsc.orgnih.gov This approach provides a powerful alternative to traditional enolate chemistry, which can be challenging for the direct synthesis of α-functionalized secondary amides. rsc.orgnih.gov

The core principle of this methodology is a formal oxidation state reshuffle from the nitrogen atom to the α-carbon of the hydroxamate, enabling the α-heterofunctionalization of the carbonyl group without the need for external oxidants. rsc.orgnih.gov This transformation is highly chemoselective, with functionalization occurring exclusively at the α-position of the hydroxamate. rsc.orgnih.gov

The synthesis of an α-chloro secondary amide using this protocol involves the use of a magnesium halide, such as magnesium chloride (MgCl2), in conjunction with a base like diisopropylethylamine (DIPEA). nih.gov The reaction proceeds through a proposed α-lactam intermediate, facilitated by a soft enolization process. researchgate.net This method is notable for its mild conditions and tolerance of various functional groups, making it applicable to the late-stage functionalization of complex molecules. rsc.orgnih.gov

Table 1: General Conditions for Redox-Neutral Umpolung α-Chlorination of Hydroxamates

| Parameter | Condition |

| Starting Material | N-Acyloxy-N-alkoxy amide |

| Chlorinating Agent | Magnesium Chloride (MgCl₂) |

| Base | Diisopropylethylamine (DIPEA) |

| Solvent | Dichloroethane (DCE) |

| Temperature | 40 °C |

| Key Intermediate | α-Lactam |

This table presents a generalized summary of reaction conditions for the redox-neutral umpolung synthesis of α-chloro secondary amides from hydroxamates, based on published research. rsc.orgnih.gov

This umpolung strategy represents a significant advance in the synthesis of α-chloro amides and is a promising approach for the targeted synthesis of this compound from a suitable hydroxamate precursor.

Functional group interconversion (FGI) is a cornerstone of modern organic synthesis, allowing for the transformation of one functional group into another. ub.eduorganic-chemistry.orgyoutube.com This strategy is particularly relevant for the synthesis of this compound, where the targeted introduction of a chlorine atom can be achieved through the conversion of a precursor functional group.

A plausible FGI approach for the synthesis of this compound involves the chlorination of a precursor molecule such as 2-hydroxy-N-hydroxyacetamide. This transformation would require a selective chlorination of the hydroxyl group at the α-position of the acetamide (B32628) moiety. Various reagents are known to facilitate the conversion of alcohols to alkyl chlorides, a fundamental type of functional group interconversion. ub.edu

For instance, phosphorus oxychloride (POCl₃) has been successfully employed for the chlorination of various hydroxy-containing compounds, including amides, under solvent-free conditions. nih.govresearchgate.net This method is suitable for large-scale preparations and demonstrates the feasibility of converting a hydroxyl group to a chlorine atom in an amide-containing molecule. nih.govresearchgate.net Another approach involves the use of reagents like trichloroisocyanuric acid (TCCA) in the presence of a catalyst for the α-selective chlorination of carboxylic acids, which could be adapted for related amide structures. rsc.org

Table 2: Potential Reagents for Functional Group Interconversion (Hydroxyl to Chloro)

| Reagent | Substrate Type | Reference |

| Phosphorus Oxychloride (POCl₃) | Hydroxy-amides | nih.govresearchgate.net |

| Trichloroisocyanuric Acid (TCCA) | Phenylacetic Acids | rsc.org |

| XtalFluor-E | Alcohols | organic-chemistry.org |

This table outlines potential chlorinating agents that could be employed in a functional group interconversion strategy to synthesize this compound from a 2-hydroxy precursor.

The successful application of an FGI strategy for the synthesis of this compound would hinge on the chemoselective chlorination of the α-hydroxyl group without affecting the N-hydroxy functionality of the hydroxamic acid. The development of such a selective method would provide a valuable and direct route to the target compound.

Chemical Reactivity and Transformation Studies of 2 Chloro N Hydroxyacetamide

Nucleophilic Substitution Reactions at the Electrophilic α-Chlorine Center

The electron-withdrawing nature of the adjacent carbonyl group and the chlorine atom renders the α-carbon of 2-chloro-N-hydroxyacetamide highly susceptible to attack by various nucleophiles. This reactivity is a cornerstone of its synthetic utility, enabling the introduction of a wide array of functional groups through nucleophilic substitution reactions.

Reactions with Oxygen-Centered Nucleophiles

The reaction of this compound with oxygen-centered nucleophiles, such as alcohols and phenols, provides a direct route to the corresponding O-substituted N-hydroxyacetamide derivatives. These reactions are typically carried out in the presence of a base to deprotonate the nucleophile, thereby increasing its reactivity. While specific examples directly utilizing this compound are not extensively documented in readily available literature, the reactivity of analogous N-substituted 2-chloroacetamides serves as a reliable predictor of its behavior. For instance, the alkylation of phenols with various N-substituted chloroacetamides is a well-established synthetic method. researchgate.net

The general scheme for this transformation can be represented as follows:

General Reaction Scheme:

Where R can be an alkyl or aryl group.

This reaction is pivotal in the synthesis of various compounds, including those with potential biological activity. The resulting ether linkage can significantly modify the parent molecule's physical and chemical properties.

Reactions with Nitrogen-Centered Nucleophiles

Nitrogen-containing nucleophiles, including primary and secondary amines, amides, and azides, readily displace the chlorine atom in this compound. These reactions are fundamental in constructing carbon-nitrogen bonds and synthesizing a variety of nitrogen-containing derivatives.

The reaction with primary and secondary amines, for instance, leads to the formation of the corresponding N-substituted glycinamide (B1583983) hydroxamic acid derivatives. A general representation of this reaction is:

General Reaction Scheme:

Where R¹ and R² can be hydrogen, alkyl, or aryl groups.

A notable example of this type of reaction is the synthesis of 2-azido-N-(4-methylphenyl)acetamide from 2-chloro-N-(p-tolyl)acetamide and sodium azide, which proceeds by refluxing in an ethanol (B145695)/water mixture. ijpsr.info This reaction highlights the utility of 2-chloroacetamides in introducing the versatile azido (B1232118) group, a precursor for various other functionalities.

| Nucleophile | Reagent | Product | Reaction Conditions | Reference |

| Amine | Primary/Secondary Amine | N-substituted glycinamide hydroxamic acid derivative | Base | ijpsr.info |

| Azide | Sodium Azide | 2-azido-N-hydroxyacetamide | Reflux in Ethanol/Water | ijpsr.info |

Reactions with Sulfur-Centered Nucleophiles

Sulfur-based nucleophiles, such as thiols and thiophenols, exhibit high reactivity towards the α-carbon of this compound. These reactions are efficient for the formation of carbon-sulfur bonds, leading to S-substituted N-hydroxyacetamide derivatives.

A prominent application of this reaction is in the synthesis of histone deacetylase (HDAC) inhibitors. For example, this compound is used to alkylate 1,3,4-oxadiazole-2-thiones and 1,2,4-triazole-5-thiones in the presence of a base like triethylamine (B128534) in ethanol. libretexts.org This step is crucial for introducing the hydroxamic acid moiety, which is a key pharmacophore for HDAC inhibition.

The reaction of 2-chloro-N-substituted-acetamides with 2-mercaptobenzimidazole (B194830) in ethanol and triethylamine is another example, yielding 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives. researchgate.net

| Nucleophile | Reagent | Product | Reaction Conditions | Reference |

| Thione | 1,3,4-oxadiazole-2-thione | N-hydroxy-2-(1,3,4-oxadiazol-2-ylthio)acetamide derivative | Triethylamine, Ethanol, Reflux | libretexts.org |

| Thiol | 2-Mercaptobenzimidazole | 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide | Triethylamine, Ethanol | researchgate.net |

| Thiol | Cysteine peptides | S-carboxymethylcysteine peptide derivative | Aqueous solution | wikipedia.orggoogle.com |

Reactions with Carbon-Centered Nucleophiles

The electrophilic α-carbon of chloroacetamide derivatives can also be targeted by carbon-centered nucleophiles, leading to the formation of new carbon-carbon bonds. A significant example of such a transformation is C-amidoalkylation. While not directly involving this compound, the reaction of 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide with aromatic compounds in the presence of a strong acid like a mixture of H₂SO₄ and P₄O₁₀ demonstrates the capability of the chloroacetamide moiety to act as a C-alkylating agent. organic-chemistry.orgnih.govorganic-chemistry.org

In this reaction, the hemiaminal derivative acts as a precursor to an N-acyliminium ion, which is then attacked by the electron-rich aromatic ring, leading to the formation of a new carbon-carbon bond at the para position. organic-chemistry.orgnih.govorganic-chemistry.org This methodology provides a route to novel 2-chloro-N-(1-aryl-2,2,2-trichloroethyl)acetamides. organic-chemistry.orgnih.govorganic-chemistry.org

| Aromatic Compound | Product | Catalyst | Reference |

| Toluene | 2-chloro-N-[1-(4-methylphenyl)-2,2,2-trichloroethyl]acetamide | H₂SO₄/P₄O₁₀ | organic-chemistry.orgnih.govorganic-chemistry.org |

| Anisole | 2-chloro-N-[1-(4-methoxyphenyl)-2,2,2-trichloroethyl]acetamide | H₂SO₄/P₄O₁₀ | organic-chemistry.orgnih.govorganic-chemistry.org |

| Naphthalene | 2-chloro-N-[1-(1-naphthyl)-2,2,2-trichloroethyl]acetamide | H₂SO₄/P₄O₁₀ | organic-chemistry.orgnih.govorganic-chemistry.org |

Transformations Involving the Nucleophilic N-Hydroxy Group

The N-hydroxy group of this compound is nucleophilic and can participate in various chemical transformations, allowing for the derivatization of the hydroxamic acid moiety. These reactions are crucial for modifying the compound's properties and for the synthesis of more complex molecules.

Derivatization Strategies

The N-hydroxy group can be derivatized through several strategies, including acylation, silylation, and alkylation. These modifications can serve as protecting groups during multi-step syntheses or can be integral parts of the final molecular structure, influencing biological activity.

Acylation: The N-hydroxy group can be acylated using acylating agents such as acid chlorides or anhydrides. This reaction typically occurs at the oxygen atom of the hydroxylamino group. For instance, the conversion of hydroxamic acids to their thallous salts followed by acetylation with acetyl chloride yields N-acyloxy esters. nih.gov

Silylation: Silylating agents can be used to protect the N-hydroxy group. For example, N-(2-hydroxyphenyl)acetamide can be silylated with chlorotrimethylsilane. tu.edu.iq This strategy is often employed to increase the solubility of the compound in organic solvents and to protect the acidic proton during subsequent reactions.

Alkylation: Alkylation of the N-hydroxy group can occur at either the nitrogen or the oxygen atom, with the regioselectivity depending on the reaction conditions and the nature of the alkylating agent. Generally, alkylation of the hydroxyl group is the predominant pathway. ru.nl

| Derivatization | Reagent | Product | General Conditions |

| Acylation | Acetyl Chloride | N-acetoxy-2-chloroacetamide | Base |

| Silylation | Chlorotrimethylsilane | N-(trimethylsilyloxy)-2-chloroacetamide | Base |

| Alkylation | Alkyl Halide | N-alkoxy-2-chloroacetamide | Base |

These derivatization strategies underscore the versatility of the hydroxamic acid functional group and provide avenues for the synthesis of a wide range of derivatives with tailored properties.

Intramolecular Cyclization Reactions for Heterocyclic Scaffold Formation

The bifunctional nature of this compound, possessing both an electrophilic chloromethyl group and a nucleophilic N-hydroxy group, makes it a candidate for intramolecular cyclization reactions to form heterocyclic structures. While direct studies on this compound are not extensively detailed in the literature, the reactivity of analogous compounds, such as N-hydroxy-2-phenoxyacetamides, provides significant insight. In these analogs, intramolecular amidation has been shown to be a viable route for the preparation of benzoxazinones and benzoxazepinones, particularly with the use of polyphosphoric acid (PPA) or Lewis acids. ias.ac.in

This suggests that this compound could potentially undergo an intramolecular nucleophilic substitution, where the oxygen of the hydroxylamine (B1172632) attacks the carbon bearing the chlorine atom. This process, likely facilitated by a base to deprotonate the hydroxyl group and enhance its nucleophilicity, would lead to the formation of a three-membered N-hydroxyaziridinone ring. Such strained heterocyclic systems are valuable intermediates in organic synthesis. The general propensity of N-substituted chloroacetamides to undergo base-induced intramolecular cyclization further supports this potential pathway. rsc.org

Table 1: Potential Intramolecular Cyclization of this compound

| Reactant | Condition | Plausible Product | Heterocyclic Core |

| This compound | Base | N-Hydroxyaziridin-2-one | Aziridinone |

Degradation and Stability Mechanisms

The stability of this compound is significantly influenced by the pH of its environment. Both acidic and basic conditions can promote its degradation through hydrolysis, while other reagents can effect selective transformations.

Under acidic conditions, the hydrolysis of chloroacetamides generally involves the cleavage of the amide bond. acs.orgnih.gov The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. acs.org A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. acs.org Following proton transfer, the N-hydroxyamine moiety is eliminated as a leaving group, which, under acidic conditions, would be protonated. youtube.com Subsequent deprotonation of the intermediate yields chloroacetic acid and hydroxylammonium ion as the final products. youtube.com This process is generally slower than base-catalyzed hydrolysis and often requires elevated temperatures to proceed at a significant rate. acs.org

Table 2: Products of Acid-Catalyzed Hydrolysis

| Reactant | Conditions | Major Products |

| This compound | Aqueous Acid (e.g., HCl, H₂SO₄), Heat | Chloroacetic acid, Hydroxylammonium ion |

In the presence of a base, this compound can undergo hydrolysis through two primary competitive pathways. acs.orgnih.govresearchgate.net

Nucleophilic Substitution (Sₙ2): The hydroxide (B78521) ion can act as a nucleophile and attack the α-carbon, displacing the chloride ion in a classic Sₙ2 reaction. acs.orgacs.org This pathway leads to the formation of N-hydroxy-2-hydroxyacetamide (glycolohydroxamic acid). This reaction is a common fate for chloroacetamide compounds in basic media. researchgate.netnih.gov

Amide Cleavage (BAC2): Alternatively, the hydroxide ion can attack the electrophilic carbonyl carbon of the amide group. acs.org This leads to a tetrahedral intermediate which can then collapse, cleaving the carbon-nitrogen bond to yield a chloroacetate (B1199739) salt and hydroxylamine. chemistrysteps.com While amides are generally stable, the presence of the electron-withdrawing chlorine atom can influence the reactivity of the carbonyl group.

The dominant pathway is often influenced by factors such as steric hindrance and the specific reaction conditions. researchgate.netnih.gov

Table 3: Competing Pathways in Base-Catalyzed Hydrolysis

| Pathway | Nucleophilic Attack Site | Products |

| Sₙ2 Substitution | α-Carbon | N-hydroxy-2-hydroxyacetamide, Chloride ion |

| Amide Cleavage | Carbonyl Carbon | Chloroacetate, Hydroxylamine |

The selective removal of the chloroacetyl group from the N-hydroxy moiety is a synthetically useful transformation. This deacylation can be achieved under specific conditions that cleave the amide bond without affecting other functional groups. For instance, the N-chloroacetyl group can be removed from amino acids and peptides in a two-step process involving initial condensation with a pyridine-2-thione, followed by cyclization in cold trifluoroacetic acid which liberates the free amine (or in this case, hydroxylamine). rsc.org Another method for the selective cleavage of a chloroacetyl protecting group involves the use of tetra-n-butylammonium fluoride (B91410) (TBAF) in THF, which has proven effective and practical. nih.gov These methods are valuable in synthetic chemistry where the N-hydroxy group requires temporary protection. acs.org

Investigation of Radical Processes and Fragmentation Pathways

Beyond hydrolytic degradation, this compound can undergo transformations involving rearrangements and fragmentation, particularly under energetic conditions such as those found in mass spectrometry.

A significant rearrangement reaction for hydroxamic acids is the Lossen rearrangement . unacademy.comhandwiki.org This reaction involves the conversion of a hydroxamic acid or its derivative into an isocyanate. lscollege.ac.inwikipedia.org The process is typically initiated by the formation of an O-acyl, O-sulfonyl, or O-phosphoryl derivative to create a better leaving group on the oxygen atom. unacademy.com In the presence of a base, the nitrogen proton is abstracted, followed by a concerted rearrangement where the group attached to the carbonyl carbon migrates to the nitrogen, and the O-leaving group is expelled. handwiki.orgwikipedia.org The resulting isocyanate is a highly reactive intermediate that can be trapped with various nucleophiles. If water is present, the isocyanate hydrolyzes to a carbamic acid, which then decarboxylates to form an amine (in this case, likely leading to decomposition products) and carbon dioxide. handwiki.orglscollege.ac.in While not strictly "ion-catalyzed" in the sense of a carbocation mechanism, this rearrangement is a fundamental ionic process for this class of compounds.

Under the conditions of mass spectrometry, fragmentation of amides is a common process. For N-substituted acetamides, a typical fragmentation involves the cleavage of the bond alpha to the carbonyl group. nih.gov This can lead to the formation of characteristic fragment ions that are useful for structural elucidation.

Elucidation of Hydrogen-Bridged Radical Cation Intermediates

The study of reactive intermediates is fundamental to understanding the transformation pathways of chemical compounds. In the case of this compound, the formation of radical cations through processes such as one-electron oxidation leads to transient species that can undergo complex intramolecular rearrangements. A key aspect of the reactivity of such species is the potential formation of hydrogen-bridged radical cation intermediates, which can significantly influence the subsequent fragmentation and reaction pathways.

While direct experimental studies on the hydrogen-bridged radical cation of this compound are not extensively documented, valuable insights can be drawn from research on structurally related compounds. A notable example is the investigation into the dissociation of the N-hydroxyacetamide radical cation in the gas phase. researchgate.net

Mass spectrometric studies have revealed that the metastable N-hydroxyacetamide radical cation, CH₃C(O)NHOH⁺, does not undergo simple direct bond cleavage to produce acetyl cations (CH₃CO⁺) and the NHOH radical. researchgate.net Instead, a more complex rearrangement precedes dissociation, leading to the formation of CH₃CO⁺ and NH₂O. researchgate.net This observation strongly suggests the involvement of an intermediate structure where hydrogen atoms are repositioned.

Further mechanistic analysis, supported by computational chemistry, indicates that the N-hydroxyacetamide radical cation rearranges into a hydrogen-bridged radical cation. researchgate.net In this intermediate, it is proposed that a hydrogen atom from the hydroxylamino group forms a bridge, facilitating the transformation of the NHOH moiety into NH₂O prior to dissociation. researchgate.net This process can be described as an ion-catalyzed reaction, where the acetyl cation component of the hydrogen-bridged complex facilitates the 1,2-hydrogen shift in the neutral radical portion. researchgate.net The barrier for this rearrangement is significantly lowered in the catalyzed reaction compared to the uncatalyzed shift in the free radical. researchgate.net

Drawing a parallel to this compound, it is plausible that its radical cation would exhibit analogous behavior. The presence of the electronegative chlorine atom on the acetyl group may influence the stability and reactivity of the radical cation, but the fundamental rearrangement pathway involving a hydrogen-bridged intermediate is likely to be a key feature of its chemistry. The formation of such an intermediate would involve the transfer of a hydrogen atom, likely from the N-hydroxy group, to another part of the molecule, stabilized by the radical cation center.

The elucidation of such transient species is often accomplished through a combination of experimental techniques, such as mass spectrometry and electron paramagnetic resonance (EPR) spectroscopy, and theoretical calculations. EPR spectroscopy, for instance, can provide information about the electronic structure and environment of the unpaired electron in a radical species. nih.gov While specific EPR data for the this compound radical cation is not available, studies on irradiated acetamide (B32628) have confirmed the generation of radical species. nih.gov

The following table summarizes key findings from related compounds that support the proposed formation of hydrogen-bridged radical cation intermediates in this compound.

| Compound | Experimental Technique | Key Finding | Implication for this compound |

| N-hydroxyacetamide | Mass Spectrometry | Rearrangement to a hydrogen-bridged radical cation precedes dissociation. researchgate.net | Suggests a similar rearrangement pathway is likely. |

| Acetamide | EPR Spectroscopy | Formation of radicals upon gamma-irradiation. nih.gov | Confirms the potential to form and study radical species in similar structures. |

The study of these hydrogen-bridged intermediates is crucial for a complete understanding of the chemical reactivity and transformation of this compound. They represent key transition states or short-lived intermediates that dictate the ultimate reaction products.

Advanced Synthetic Applications of 2 Chloro N Hydroxyacetamide in Organic Chemistry

Precursor in the Synthesis of Hydroxamic Acids

The chloroacetyl group in 2-chloro-N-hydroxyacetamide serves as a potent electrophile, making the compound an excellent starting material for the synthesis of more elaborate hydroxamic acid derivatives. This is typically achieved through nucleophilic substitution reactions where the chlorine atom is displaced by a suitable nucleophile, thereby introducing the N-hydroxyacetamide fragment into a larger molecule.

A prominent application of this strategy is the alkylation of sulfur-containing heterocyclic compounds. For instance, various 1,3,4-oxadiazole-2-thiones and 4-amino-1,2,4-triazole-5-thiones can be alkylated with this compound. lmaleidykla.lt The reaction is generally carried out in ethanol (B145695) with triethylamine (B128534) acting as a base, proceeding at reflux for a couple of hours to afford the corresponding S-alkylated hydroxamic acids. lmaleidykla.lt This method has been successfully employed to attach the hydroxamic acid moiety to pyrimidine-containing scaffolds, which are of interest as potential histone deacetylase (HDAC) inhibitors. lmaleidykla.ltlmaleidykla.lt

The general synthetic protocol involves stirring the heterocyclic thione with this compound in the presence of a base like triethylamine in a solvent such as ethanol or dimethylformamide (DMF). lmaleidykla.lttjpr.orgbioline.org.br This straightforward approach has been utilized to prepare a variety of hydroxamic acids with potential biological activities.

Table 1: Synthesis of Hydroxamic Acids via Alkylation with this compound

| Starting Material | Base | Solvent | Product | Yield (%) | Reference |

| 1,3,4-Oxadiazole-2-thione derivative | Triethylamine | Ethanol | N-hydroxy-2-((5-(...)-1,3,4-oxadiazol-2-yl)thio)acetamide | 56 | lmaleidykla.lt |

| 4-Amino-1,2,4-triazole-5-thione derivative | Triethylamine | Ethanol | N-hydroxy-2-((4-amino-5-(...)-4H-1,2,4-triazol-3-yl)thio)acetamide | Not specified | lmaleidykla.lt |

| 4-Amino-3-phenyl-4H-1,2,4-triazole-5-thiol | - | DMF | 2-((4-Amino-3-phenyl-4H-1,2,4-triazol-5-yl)thio)-N-hydroxyacetamide | Not specified | tjpr.orgbioline.org.br |

| 4,6-Diphenylpyrimidine-2-thiol | - | DMF | 2-((4,6-Diphenylpyrimidin-2-yl)thio)-N-hydroxyacetamide | Not specified | researchgate.net |

Key Building Block for Diverse Heterocyclic Compounds

Beyond its role as a precursor to hydroxamic acids, this compound is a valuable building block for the construction of various heterocyclic systems. The dual functionality of the molecule allows for its participation in cyclization reactions, leading to the formation of five- and six-membered rings.

While direct synthesis of oxazolidine (B1195125) derivatives using this compound as a primary building block is not extensively documented in the provided search results, related structures suggest its potential. For instance, N-Aryl-N-isopropyl-2-hydroxyacetamides, which can be seen as derivatives of N-hydroxyacetamide, are important intermediates for pesticides. researchgate.net The synthesis of oxazolidinone analogues, which are potent antibacterial agents, often involves multi-step reactions where a hydroxyacetamide-like moiety could potentially be incorporated. researchgate.net

The synthesis of imidazolidine (B613845) derivatives can be achieved through multi-step reaction sequences where precursors derived from chloroacetamide play a role. For example, imidazolidine-2,4-dione derivatives have been designed and synthesized as potential inhibitors of anti-apoptotic Bcl-2 proteins. nih.gov Although not a direct cyclization of this compound, the synthesis of some imidazolidine-4-ones involves the use of 2-chloro acetic acid, a related chloroacetyl compound. ajchem-a.com This suggests the potential for this compound to be used in similar synthetic strategies.

This compound is a key reagent in the synthesis of various triazole-containing compounds. It is commonly used to alkylate the thiol group of 5-substituted-4-amino-1,2,4-triazole-3-thiols. tjpr.orgbioline.org.brresearchgate.net These reactions are typically performed in a polar aprotic solvent like DMF, often with a base such as triethylamine, to facilitate the nucleophilic substitution of the chlorine atom. tjpr.orgbioline.org.brresearchgate.net This methodology provides a straightforward route to 2-((4-amino-5-substituted-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetamides, which have been investigated for their potential biological activities. tjpr.orgbioline.org.brresearchgate.net

Table 2: Synthesis of Triazole Derivatives Using this compound

| Triazole Reactant | Reaction Conditions | Product | Reference |

| 4-Amino-3-phenyl-4H-1,2,4-triazole-5-thiol | DMF, 1h stirring | 2-((4-Amino-3-phenyl-4H-1,2,4-triazol-5-yl)thio)-N-hydroxyacetamide | tjpr.orgbioline.org.br |

| 2-(4-Amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol | DMF, 1h stirring | 2-((4-Amino-3-(2-hydroxyphenyl)-4H-1,2,4-triazol-5-yl)thio)-N-hydroxyacetamide | tjpr.orgbioline.org.br |

| 4-Amino-5-(substituted phenyl)-4H-1,2,4-triazole-3-thiol | Triethylamine | 2-((4-Amino-5-substituted-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetamide | researchgate.net |

The synthesis of pyrimidine (B1678525) derivatives incorporating a hydroxamic acid moiety frequently utilizes this compound as a key building block. lmaleidykla.ltlmaleidykla.lt A common synthetic route involves the S-alkylation of pyrimidine-2-thiols with this compound. For example, 4,6-diphenylpyrimidine-2-thiol reacts with this compound in DMF to yield 2-((4,6-diphenylpyrimidin-2-yl)thio)-N-hydroxyacetamide. researchgate.net This approach has been applied to create a library of pyrimidine hydroxamic acid derivatives for screening as potential antiproliferative and antidiabetic agents. researchgate.net

Furthermore, pyrimidine rings have been linked to other heterocycles like 1,3,4-oxadiazoles, which are then alkylated with this compound to introduce the hydroxamic acid functionality. lmaleidykla.ltlmaleidykla.lt These multi-step syntheses highlight the utility of this compound in creating complex molecules with potential therapeutic applications, such as HDAC inhibitors. lmaleidykla.ltlmaleidykla.lt

The chloroacetyl group of this compound is not directly reported in the provided results as a precursor for the thiazole (B1198619) or benzothiazole (B30560) ring itself. However, the related compound, 2-chloroacetyl chloride, is used in the synthesis of N-(benzothiazol-2-yl)-2-chloroacetamides, which are intermediates for more complex thiazole derivatives. researchgate.net In a similar vein, the synthesis of certain thiazole derivatives involves the reaction of 2-aminothiazoles with chloroacetyl chloride to produce 2-chloro-N-(thiazol-2-yl)acetamides. sapub.org These chloroacetamide intermediates can then undergo further reactions, such as treatment with hydrazine, to generate more complex heterocyclic systems. sapub.org While not a direct application of this compound, these examples demonstrate the synthetic utility of the chloroacetamide moiety in the construction of thiazole-based structures.

Intermediate in the Preparation of N-Hydroxy Amide Derivatives

This compound serves as a crucial and versatile intermediate in the synthesis of more complex N-hydroxy amide derivatives, which are themselves important structural motifs in medicinal chemistry. tjpr.orglmaleidykla.ltlmaleidykla.lt The reactivity of the chlorine atom allows for its displacement by various nucleophiles, enabling the construction of a diverse array of molecules, particularly those with potential biological activity, such as histone deacetylase (HDAC) inhibitors. lmaleidykla.ltlmaleidykla.lt

The primary synthetic strategy involves the alkylation of nucleophilic species with this compound. A common application is the reaction with thiol-containing heterocyclic compounds. tjpr.orglmaleidykla.lt For instance, in the synthesis of potential HDAC inhibitors, various 1,3,4-oxadiazole-2-thiones and 4-amino-1,2,4-triazole-5-thiones are alkylated with this compound. lmaleidykla.ltlmaleidykla.lt This reaction is typically carried out in a polar solvent like ethanol in the presence of a base, such as triethylamine, which facilitates the deprotonation of the thiol group, creating a potent nucleophile that readily displaces the chloride ion. lmaleidykla.ltlmaleidykla.lt

This methodology has been successfully employed to create a series of novel hydroxyacetamide derivatives by condensing the resulting triazolated hydroxyacetamide intermediates with other molecules, such as oxazolones, to build larger, more complex structures. tjpr.org The synthesis of this compound itself is a straightforward process, often starting from hydroxylamine (B1172632) hydrochloride and potassium hydroxide (B78521) in methanol (B129727), followed by reaction with an appropriate chloroacetylating agent. tjpr.orgresearchgate.net

The following table summarizes representative examples of N-hydroxy amide derivatives synthesized using this compound as an intermediate.

Table 1: Synthesis of N-Hydroxy Amide Derivatives from this compound

| Starting Nucleophile | Base/Solvent | Resulting Intermediate/Product | Application Area | Reference |

|---|---|---|---|---|

| 4-amino-3-phenyl-4H-1,2,4-triazole-5-thiol | DMF | 2-[(4-amino-3-phenyl-4H-1,2,4-triazol-5-yl)sulfanyl]-N-hydroxyacetamide | Anticancer Agent Synthesis | tjpr.org |

| 2-(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol | DMF | 2-{[4-amino-3-(2-hydroxyphenyl)-4H-1,2,4-triazol-5-yl]sulfanyl}-N-hydroxyacetamide | Anticancer Agent Synthesis | tjpr.org |

| 5-(4-(pyrimidin-4-yloxy)phenyl)-1,3,4-oxadiazole-2-thione | Triethylamine/Ethanol | N-hydroxy-2-((5-(4-(pyrimidin-4-yloxy)phenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide | HDAC Inhibitor Synthesis | lmaleidykla.ltlmaleidykla.lt |

Role in the Synthesis of α-Functionalized Amides

The structure of this compound inherently contains a functional group—chlorine—at the α-position relative to the amide carbonyl. This α-chloro atom is a good leaving group, making the compound an excellent electrophilic substrate for introducing the N-hydroxyacetamido moiety onto other molecules via nucleophilic substitution. lmaleidykla.ltumich.edu This process directly results in the formation of α-functionalized amides, where the functional group is the residue of the attacking nucleophile.

The synthesis of α-heteroatom-substituted amides is a significant area of organic chemistry, as these products are valuable intermediates and targets. nih.gov While various methods exist for α-functionalization, the use of this compound provides a direct route to α-thioether-substituted N-hydroxyacetamides, which are of interest in drug discovery. lmaleidykla.ltlmaleidykla.lt

In this context, the reaction involves the S-alkylation of a thiol-containing compound, where the sulfur atom acts as the nucleophile, attacking the α-carbon and displacing the chloride. lmaleidykla.ltlmaleidykla.lt This reaction has been demonstrated in the synthesis of pyrimidine-containing hydroxamic acids, where 1,3,4-oxadiazole-thiones or 1,2,4-triazole-thiones react with this compound to yield the corresponding α-thio-substituted amides. lmaleidykla.ltlmaleidykla.lt This transformation is a clear example of α-functionalization, where a C-Cl bond is converted into a C-S bond at the α-position.

The table below details examples of this α-functionalization.

Table 2: α-Functionalization via Nucleophilic Substitution of this compound

| Nucleophile | Resulting α-Functional Group | Product Class | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole-2-thione | α-(1,3,4-Oxadiazol-2-ylthio) | α-Thioether Amide | lmaleidykla.ltlmaleidykla.lt |

| 1,2,4-Triazole-5-thione | α-(1,2,4-Triazol-5-ylthio) | α-Thioether Amide | tjpr.orglmaleidykla.lt |

Application in N-Hydroxy Peptide Synthesis

While this compound is a fundamental building block for creating complex N-hydroxy amide derivatives, its direct and widespread application in the stepwise synthesis of N-hydroxy peptides is not extensively documented in the reviewed literature. However, its role in synthesizing more elaborate hydroxamic acids provides foundational chemistry that could be adapted for peptide synthesis. tjpr.org The chloroacetamide moiety itself has been incorporated into peptides for other purposes, such as cross-linking. researchgate.netacs.org The synthesis of compounds like 2-[(4-amino-3-phenyl-4H-1,2,4-triazol-5-yl)sulfanyl]-N-hydroxyacetamide demonstrates the ability to link the N-hydroxyacetamide group to an amino-functionalized scaffold, which is a key step in building peptide-like structures. tjpr.org This suggests its potential as a reagent for introducing a hydroxamic acid terminus or side chain onto a peptide backbone, although dedicated protocols for this specific application are not prominently featured.

Integration of the Chloroacetamide Moiety in Bioconjugation and Cross-linking Reagents

The chloroacetamide (CA) functional group is a highly effective reactive handle for bioconjugation and cross-linking, particularly for covalently modifying peptides, proteins, and nucleic acids. acs.orgnih.govwiley.com Its utility stems from its high reactivity toward specific nucleophilic amino acid residues under physiological or near-physiological conditions, primarily cysteine and, to a lesser extent, histidine. acs.orgwiley.comuochb.cz

This reactivity allows for the design of sophisticated chemical probes. For example, chloroacetamide-linked nucleotides (e.g., dCCATP, dACATP, rACATP) have been synthesized and successfully incorporated into DNA and RNA strands using polymerases. acs.orgnih.govwiley.com These modified nucleic acid probes can then react with cysteine or histidine residues in RNA- or DNA-binding proteins, forming a stable, covalent cross-link. nih.govuochb.cz This method is invaluable for studying nucleic acid-protein interactions, as it helps identify binding partners and map interaction sites without the need for external catalysts or UV irradiation, which can damage biological samples. nih.govuochb.cz

The reaction involves the nucleophilic attack of the deprotonated thiol of a cysteine residue on the carbon atom bearing the chlorine, displacing it in an SN2 reaction to form a stable thioether bond. acs.org The chloroacetamide moiety has been shown to be more reactive towards cysteine than other commonly used groups like vinylsulfonamides. researchgate.netacs.org This high reactivity and specificity make the chloroacetamide group an excellent choice for creating stable conjugates for a variety of applications, from affinity enrichment to the development of immunotoxins. nih.govkorambiotech.com

Table 3: Bioconjugation Applications of the Chloroacetamide Moiety

| Reagent Type | Target Biomolecule/Residue | Reaction Product | Application | Reference |

|---|---|---|---|---|

| Chloroacetamide-linked dNTPs (dCCATP, dACATP) | Cysteine-containing peptides and proteins (e.g., p53) | Covalent DNA-protein conjugate | Studying DNA-protein interactions, cross-linking | researchgate.netacs.org |

| Chloroacetamide-linked rNTP (rACATP) | Cysteine- or Histidine-containing peptides, RNA-Binding Proteins (RBPs) | Covalent RNA-protein conjugate | Identifying RNA-binding proteins, RNA proteomics | nih.govwiley.comuochb.cz |

Computational and Theoretical Investigations of 2 Chloro N Hydroxyacetamide and Its Derivatives

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding how derivatives of 2-Chloro-N-hydroxyacetamide might interact with biological macromolecules, such as proteins, which is a critical step in drug discovery. nih.gov The process involves sampling various conformations of the ligand (the small molecule) within the active site of the protein and then ranking these conformations using a scoring function. nih.gov

Analysis of Protein-Ligand Interactions

The analysis of protein-ligand interactions reveals the specific forces that stabilize the binding of a ligand to its target protein. These interactions are crucial for the ligand's biological activity. For derivatives of this compound, key interactions often involve hydrogen bonds, hydrophobic interactions, and sometimes pi-pi stacking.

The types of interactions observed in docking studies include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H and O-H groups in the hydroxamic acid) and acceptors (like carbonyl oxygens or nitrogen atoms in protein residues).

Hydrophobic Interactions: Occur between nonpolar parts of the ligand and nonpolar residues of the protein.

Pi-Pi Stacking: Aromatic rings in the ligand can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein. nih.gov

Prediction of Binding Conformations and Affinities

Molecular docking predicts the most likely three-dimensional arrangement (conformation) of a ligand when it binds to a protein's active site. mdpi.com It also provides a score that estimates the binding affinity, which is the strength of the interaction between the ligand and the protein. nih.gov Lower binding energy scores generally indicate a more stable protein-ligand complex.

In a study involving derivatives of 2-Chloro-N-(hydroxyphenyl)acetamide, molecular docking was used to predict their binding affinity to enzymes like α-glucosidase and α-amylase. The calculations revealed significant binding affinities, which were in agreement with in-vitro studies. researchgate.net Similarly, in the investigation of hydroxamic acids as HDAC2 inhibitors, compounds were selected based on their LibDock scores and binding energies. nih.govresearchgate.net The reference compound SAHA (Suberoylanilide hydroxamic acid) had a LibDock score of 126.37, while many designed derivatives showed even better scores, indicating potentially higher affinity. nih.gov

| Compound Derivative | Target Protein | Docking Score (LibDock) | Interacting Residues |

|---|---|---|---|

| SAHA (Reference) | HDAC2 | 126.37 | ARG39, HIS183, GLY305, GLY154 |

| H34 (Derivative) | HDAC2 | 153.22 | ARG39, HIS146, GLY142 |

| NPOQA (Quinoxaline Derivative) | α-glucosidase | -6.5 kcal/mol | Not Specified |

| NPOQA (Quinoxaline Derivative) | α-amylase | -6.9 kcal/mol | Not Specified |

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties and energetics of molecules. researchgate.net These methods provide fundamental insights into the structure, reactivity, and conformational preferences of this compound and its derivatives.

Elucidation of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations can determine the distribution of electrons within a molecule, which is fundamental to its chemical behavior. From the electronic structure, various reactivity descriptors can be calculated. These include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for intermolecular interactions. researchgate.net

Fukui Functions: These functions are used to predict the most likely sites for nucleophilic, electrophilic, and radical attacks on a molecule. nih.gov

These descriptors help in understanding how a molecule like this compound or its derivatives will interact with other molecules and predict its reaction mechanisms.

| Descriptor | Information Provided |

|---|---|

| HOMO Energy | Electron-donating ability |

| LUMO Energy | Electron-accepting ability |

| HOMO-LUMO Gap | Chemical stability and reactivity |

| Molecular Electrostatic Potential (MEP) | Reactive sites for electrophilic and nucleophilic attack |

| Fukui Functions | Site selectivity for different types of chemical attack |

Conformational Analysis and Energy Landscapes

Molecules are not static; they exist as an ensemble of different spatial arrangements or conformations. nih.gov Conformational analysis aims to identify the stable conformations of a molecule and determine their relative energies. nih.gov For a molecule like this compound, rotation around single bonds can lead to various conformers. For example, in the crystal structure of the related 2-Chloro-N-(4-hydroxyphenyl)acetamide, the conformations of the N-H and C=O bonds are anti to each other, while the C-Cl and C=O bonds are syn. researchgate.net

By calculating the energy of the molecule for different torsional angles, a potential energy surface or energy landscape can be constructed. nih.gov This landscape shows the low-energy (stable) conformations as valleys and the high-energy transition states between them as peaks. nih.govnih.gov This analysis is crucial because the biological activity of a molecule often depends on its ability to adopt a specific conformation that fits into the binding site of a target protein.

Energetic Pathway Mapping of Chemical Reactions

Quantum chemical calculations can be used to map the energetic pathway of a chemical reaction. This involves identifying the structures and energies of the reactants, products, and any transition states or intermediates along the reaction coordinate. The difference in energy between the reactants and the transition state is the activation energy, which determines the reaction rate. By mapping these pathways, researchers can understand the mechanism of a reaction and predict how changes in the molecule's structure will affect its reactivity. This is valuable for understanding the metabolic fate of a drug candidate or for designing synthetic routes.

Theoretical Prediction of Spectroscopic Properties

The theoretical prediction of spectroscopic properties is a powerful tool in the characterization of chemical compounds. For this compound and its derivatives, computational methods, particularly Density Functional Theory (DFT), are employed to calculate various spectroscopic parameters. These calculations provide insights into the molecular structure, vibrational modes, and electronic transitions of the molecule. researchgate.net

Commonly used methods for these predictions include the B3LYP functional combined with basis sets like cc-pVDZ or 6-311++G(d,p). nih.govmcmaster.ca The choice of method and basis set is crucial for obtaining results that correlate well with experimental data. The Polarizable Continuum Model (PCM) is often used to account for the effect of different solvents on the spectroscopic properties. nih.gov

Vibrational Spectroscopy (FT-IR): Theoretical calculations can predict the infrared (IR) spectra of molecules by calculating their vibrational frequencies. For derivatives of 2-chloro-N-phenylacetamide, DFT calculations have been used to assign the vibrational bands observed in experimental FT-IR spectra. researchgate.net For instance, the characteristic carbonyl (C=O) stretching frequency is a key feature in the IR spectra of these compounds. Computational studies on similar chloroacetamide derivatives have shown that the presence of different conformers can lead to the appearance of multiple carbonyl absorption bands. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another important application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose. mdpi.comresearchgate.net Theoretical calculations can help in the assignment of NMR signals and in understanding the conformational behavior of the molecule in solution. For some chloroacetamides, theoretical calculations have been used in conjunction with experimental NMR data to study the population of different conformers in various solvents. nih.gov The accuracy of these predictions is highly dependent on the level of theory and the basis set used. nih.gov

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is the primary method for predicting the electronic absorption spectra (UV-Vis) of molecules. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For example, in a study of a 2-hydroxy-N-m-tolyl-acetamide, TD-DFT calculations were used to predict the UV-Vis spectrum and investigate the amide-imidol tautomerism. Such calculations can help identify the nature of the electronic transitions, such as n → π* or π → π*.

Below is an interactive data table summarizing the typical computational methods used for predicting spectroscopic properties of compounds similar to this compound.

| Spectroscopic Technique | Computational Method | Basis Set Example | Key Predicted Parameters |

| FT-IR | DFT (e.g., B3LYP) | 6-311++G(d,p) | Vibrational Frequencies, IR Intensities |

| NMR | GIAO | 6-311+G(2d,p) | Chemical Shifts (δ), Coupling Constants (J) |

| UV-Vis | TD-DFT | aug-cc-pVTZ | Excitation Energies (λmax), Oscillator Strengths |

Reaction Mechanism Modeling

Computational modeling is instrumental in elucidating the reaction mechanisms of this compound and its derivatives. These studies provide a molecular-level understanding of how these compounds react, which is crucial for predicting their reactivity and designing new synthetic pathways.

A key aspect of reaction mechanism modeling is the identification and characterization of transition states (TS). wikipedia.org A transition state is a high-energy configuration along the reaction coordinate that separates reactants from products. libretexts.org Computational methods, such as DFT, can be used to locate and characterize the geometry and energy of these transition states.

For reactions involving chloroacetamide derivatives, such as nucleophilic substitution at the α-carbon, computational studies can model the reaction pathway and identify the corresponding transition state. For instance, in the reaction of N-phenylchloroacetamide with thiols, a concerted SN2 mechanism with an early transition state has been proposed based on kinetic studies and confirmed by molecular modeling. rsc.org The characterization of the transition state involves calculating its vibrational frequencies to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. nih.gov

The activation energy of a reaction, which is a critical factor in determining its rate, can be calculated from the energy difference between the reactants and the transition state. researchgate.net The "distortion/interaction" or "activation strain" model is a theoretical tool used to analyze the activation energy by quantifying the geometric distortion of the reactants and the strength of their interaction in the transition state. researchgate.net

The amide and hydroxamic acid functionalities in this compound suggest that its reactions can be subject to catalysis, particularly proton-transport catalysis. Computational studies can provide detailed insights into the mechanisms of such catalytic processes.

Acid- and base-catalyzed hydrolysis of amides are classic examples where proton transport plays a crucial role. In acid-catalyzed amide hydrolysis, the first step is the protonation of the carbonyl oxygen atom. acs.orgresearchgate.net The rate-determining step is the subsequent nucleophilic attack of a water molecule on the carbonyl carbon. researchgate.net Car-Parrinello molecular dynamics simulations have been used to elucidate the mechanism of this reaction in aqueous solution, showing the transfer of a proton to the water phase during the nucleophilic attack. acs.org

Theoretical studies on the gas-phase hydrolysis of formamide (B127407) have explored different reaction pathways, including acid-catalyzed mechanisms with protonation on either the nitrogen or oxygen atom. mcmaster.ca These studies indicate that while N-protonation might be kinetically more favorable, O-protonation is thermodynamically more favorable. mcmaster.ca

The hydroxamic acid group also has interesting proton transfer properties. The acidity of hydroxamic acids is influenced by substituents, with electron-withdrawing groups increasing acidity. acs.org Computational modeling can be used to study the proton transfer processes in these molecules, which is relevant to their biological activity and their interactions with metal ions.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. nih.gov These models are valuable for predicting the reactivity of new compounds without the need for experimental measurements.

For chloroacetamide derivatives, QSRR studies have been conducted to understand their biological activity, which is often related to their reactivity. nih.gov In a study of N-(substituted phenyl)-2-chloroacetamides, QSRR analysis was used to screen their antimicrobial potential. nih.gov The study found that the biological activity varied with the position of substituents on the phenyl ring, with halogenated p-substituted derivatives showing high activity due to their increased lipophilicity. nih.gov

Key descriptors used in QSRR models for chloroacetamides include:

Lipophilicity (log P): This descriptor is crucial as it affects the ability of the molecule to pass through biological membranes. nih.gov

Electronic Descriptors: Parameters such as atomic charges and dipole moments can influence the electrophilicity of the reactive sites.

Steric Descriptors: Molecular size and shape can affect how the molecule interacts with its target.

For hydroxamic acid derivatives, QSAR (Quantitative Structure-Activity Relationship) studies, which are conceptually similar to QSRR, have been extensively used, particularly for their role as enzyme inhibitors. consensus.appscispace.comnih.gov These studies have shown that the activity of hydroxamic acid derivatives is often controlled by their hydrophobic and steric properties. consensus.app Molecular descriptors derived from DFT calculations, such as orbital energies (HOMO and LUMO), can also be used in the development of QSAR/QSRR models. scispace.com

The general workflow for a QSRR study involves:

Data Set Selection: A series of structurally related compounds with known reactivity data is chosen.

Descriptor Calculation: A variety of molecular descriptors (e.g., constitutional, topological, quantum-chemical) are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the observed reactivity. scispace.com

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

Analytical Methodologies for Characterization and Quantitative Analysis of 2 Chloro N Hydroxyacetamide and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation of 2-Chloro-N-hydroxyacetamide and its derivatives. These methods rely on the interaction of electromagnetic radiation with the molecule to generate spectra that are unique to its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides comprehensive information about the carbon-hydrogen framework of a molecule. It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field.

Proton NMR (¹H NMR) is a fundamental technique for determining the structure of organic compounds. It provides information about the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. For this compound, the ¹H NMR spectrum reveals distinct signals corresponding to the different protons present.

In a typical ¹H NMR spectrum of this compound recorded in a solvent like DMSO-d6, characteristic peaks are observed. osti.gov The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, commonly tetramethylsilane (B1202638) (TMS). bioline.org.brtjpr.org The protons of the methylene (B1212753) group (CH2) adjacent to the chlorine atom typically appear as a singlet. osti.gov The protons of the N-H and O-H groups also give rise to distinct signals, which can sometimes be broad due to chemical exchange. tjpr.org

For derivatives of this compound, the ¹H NMR spectra will show additional signals corresponding to the substituent groups. The multiplicity of the signals (e.g., singlet, doublet, triplet) provides information about the number of neighboring protons, following the n+1 rule. bioline.org.brtjpr.org

Table 1: Representative ¹H NMR Spectral Data for this compound and a Derivative

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity |

| This compound | DMSO-d6 | CH₂ | 4.1 | s |

| NH | 9.2 | s (broad) | ||

| OH | 10.8 | s (broad) | ||

| 2-((4,6-diphenylpyrimidin-2-yl)sulfanyl)-N-hydroxyacetamide | DMSO-d6 | CH₂ | 3.9 | s |

| NH | - | - | ||

| OH | - | - | ||

| Aromatic-H | 7.5-8.2 | m |

Note: 's' denotes a singlet and 'm' denotes a multiplet. The chemical shifts for the NH and OH protons can be variable and are sometimes not reported.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the spectrum. For this compound, the ¹³C NMR spectrum in DMSO-d6 shows two main signals. osti.gov One signal corresponds to the carbonyl carbon (C=O) and the other to the methylene carbon (CH2).

The chemical shift of the carbonyl carbon is typically found further downfield (at a higher ppm value) due to the deshielding effect of the electronegative oxygen atom. The methylene carbon, being attached to a chlorine atom, also experiences a deshielding effect.

Table 2: ¹³C NMR Spectral Data for this compound

| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) |

| This compound | DMSO-d6 | C=O | ~165 |

| CH₂ | ~45 |

Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, advanced NMR techniques like two-dimensional (2D) NMR are employed. numberanalytics.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to establish the connectivity of proton networks. libretexts.orgemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. numberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the complete molecular structure. numberanalytics.com

Solid-State NMR (ssNMR) can be used to study the structure and dynamics of this compound and its derivatives in the solid state. This is particularly useful for understanding intermolecular interactions, such as hydrogen bonding, which can influence the conformation and packing of molecules in a crystal lattice. nih.gov

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule. bioline.org.brtjpr.org The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

In the FTIR spectrum of this compound, characteristic absorption bands are observed for the various functional groups: bioline.org.brtjpr.org

O-H stretching: A broad band typically appears in the region of 3200-3400 cm⁻¹.

N-H stretching: This band is usually found in the same region as the O-H stretch, often appearing as a sharper peak.

C=O stretching (Amide I band): A strong, sharp absorption is observed around 1640-1680 cm⁻¹.

N-H bending (Amide II band): This band appears in the region of 1550-1620 cm⁻¹.

C-N stretching: This absorption is typically found between 1400 and 1000 cm⁻¹.

C-Cl stretching: A band in the region of 600-800 cm⁻¹ is indicative of the carbon-chlorine bond.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200-3400 (broad) |

| N-H | Stretching | 3200-3400 |

| C=O | Stretching (Amide I) | 1640-1680 (strong) |

| N-H | Bending (Amide II) | 1550-1620 |

| C-N | Stretching | 1400-1000 |

| C-Cl | Stretching | 600-800 |

The synthesis of derivatives of this compound can be monitored using FTIR by observing the appearance or disappearance of characteristic absorption bands. impactfactor.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can also be used to deduce its structure by analyzing the fragmentation patterns of the molecule.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio corresponding to its molecular weight. Due to the presence of the chlorine atom, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a pair of peaks (M⁺ and M+2⁺) separated by two mass units, with the M+2⁺ peak having about one-third the intensity of the M⁺ peak. This isotopic pattern is a clear indicator of the presence of a chlorine atom in the molecule.

The fragmentation of this compound under electron ionization (EI) can lead to the formation of various fragment ions. The analysis of these fragments helps in confirming the structure of the molecule. For derivatives, the mass spectrum will show a different molecular ion peak and fragmentation pattern, reflecting the change in the molecular structure. tjpr.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. msu.edu This absorption corresponds to the promotion of electrons from a ground state to a higher energy state. bioglobax.com While UV-Vis spectra are generally broad and may not be highly specific for compound identification, they are very useful for quantitative analysis and for detecting the presence of chromophores (light-absorbing groups) in a molecule. bioglobax.comupi.edu

The this compound molecule itself has limited UV absorption in the standard analytical range (200-800 nm) due to the absence of extensive conjugated systems. However, its derivatives, particularly those incorporating aromatic rings or other chromophoric systems, will exhibit characteristic UV-Vis absorption spectra. For example, the UV-Vis spectrum of 2-chloro-N-(2,4-dinitrophenyl)acetamide, a derivative, shows distinct absorption bands due to the dinitrophenyl group. researchgate.net The position and intensity of these absorption maxima (λmax) can be influenced by the solvent, providing information about solute-solvent interactions. researchgate.net

Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound and its derivatives from reaction mixtures, impurities, and complex matrices prior to their analysis.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative monitoring of chemical reactions and for assessing the purity of compounds. researchgate.netijrti.org In the synthesis of derivatives of this compound, TLC is routinely used to track the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot. lmaleidykla.ltresearcher.life

The separation on a TLC plate is based on the differential partitioning of the components of a mixture between the stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and the mobile phase (a solvent or solvent mixture). ijrti.org The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system. Visualization of the spots can be achieved under UV light if the compounds are UV-active, or by using staining reagents. lmaleidykla.lt

Table 2: Typical TLC Parameters for Monitoring Reactions Involving this compound

| Parameter | Description | Example Application |

| Stationary Phase | A thin layer of adsorbent material. | Silica gel 60 F254 aluminum plates. lmaleidykla.lt |

| Mobile Phase | A solvent or mixture of solvents. | Ethyl acetate (B1210297)/Hexane (B92381) mixtures, Dichloromethane/Methanol (B129727) mixtures. |

| Visualization | Method to see the separated spots. | UV light (254 nm). lmaleidykla.lt |

| Application | Purpose of the TLC analysis. | Monitoring the conversion of starting materials to product in a synthesis. researcher.life |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique used for the separation, identification, and quantification of compounds in a mixture. iipseries.orgrroij.com It utilizes a liquid mobile phase that is pumped through a column packed with a solid stationary phase under high pressure. This results in high-resolution separations and short analysis times. rroij.com

Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar (e.g., a mixture of water, acetonitrile (B52724), or methanol), is the most common mode used for the analysis of small organic molecules like this compound and its derivatives. uobasrah.edu.iq Detection is often performed using a UV detector, which measures the absorbance of the eluting compounds at a specific wavelength. uobasrah.edu.iq For compounds without a strong chromophore, derivatization or the use of a universal detector like a mass spectrometer (LC-MS) is necessary. nih.gov The retention time, the time it takes for a compound to elute from the column, is a characteristic parameter used for identification, while the peak area is proportional to the concentration, allowing for accurate quantification. uobasrah.edu.iq

Table 3: General HPLC Parameters for the Analysis of this compound Derivatives

| Parameter | Description | Typical Conditions |

| Column | The heart of the HPLC system where separation occurs. | C18 (Reversed-Phase), 4.6 mm x 250 mm, 5 µm particle size. uobasrah.edu.iq |

| Mobile Phase | The solvent that carries the sample through the column. | A gradient or isocratic mixture of water (often with buffer) and an organic modifier like acetonitrile or methanol. uobasrah.edu.iq |

| Flow Rate | The speed at which the mobile phase moves through the column. | 1.0 mL/min. uobasrah.edu.iq |

| Detector | The device that detects the compounds as they elute. | UV-Vis Detector (e.g., at 254 nm) or Mass Spectrometer (MS). uobasrah.edu.iq |

| Injection Volume | The amount of sample introduced into the system. | 5-20 µL. |

Reverse-Phase HPLC for Separation and Purification

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the separation and purification of this compound and related compounds. doi.orguct.ac.za In RP-HPLC, the stationary phase is nonpolar, while the mobile phase is polar. chromatographyonline.com This allows for the separation of compounds based on their hydrophobicity.

The choice of mobile phase is critical for achieving optimal separation. chromatographyonline.com Typically, a mixture of water and an organic solvent, such as methanol or acetonitrile, is used. chromatographyonline.com The composition of the mobile phase can be kept constant (isocratic elution) or varied during the analysis (gradient elution) to enhance separation efficiency. chromatographyonline.com For ionizable analytes like this compound, controlling the pH of the mobile phase with buffers or additives like trifluoroacetic acid or formic acid is essential to ensure reproducibility and improve peak shape. chromatographyonline.com

RP-HPLC has been successfully used for the purification of various N-hydroxyacetamide derivatives. doi.orgrsc.org For instance, the purification of sulfamate (B1201201) acetamides and fluorene-based bis-hydroxyacetamides has been accomplished using reverse-phase HPLC. doi.orgrsc.org Furthermore, a validated RP-HPLC method with fluorescence detection has been developed for the quantitative analysis of the neurotoxin BMAA (β-N-methylamino-L-alanine) after derivatization, demonstrating the versatility of this technique. nih.gov In this particular method, methanol was effectively used as a substitute for the more common acetonitrile in the mobile phase. nih.gov

Table 1: Key Parameters in Reverse-Phase HPLC

| Parameter | Description | Common Choices for N-hydroxyacetamides |

| Stationary Phase | The nonpolar medium through which the sample passes. | C18 (octadecylsilane) is a common choice due to its high hydrophobicity. |

| Mobile Phase | The polar solvent that carries the sample through the stationary phase. | Mixtures of water with acetonitrile or methanol are frequently used. chromatographyonline.com |

| Elution Mode | The method of passing the mobile phase through the column. | Isocratic (constant mobile phase composition) or gradient (varying mobile phase composition). chromatographyonline.com |

| Detection | The method used to detect the separated compounds as they elute from the column. | UV-Vis spectroscopy is common for compounds with chromophores. Fluorescence detection can be used for fluorescent compounds or after derivatization with a fluorescent tag. nih.gov |

Chiral HPLC for Stereoisomer Resolution

When this compound or its derivatives contain a chiral center, leading to the existence of enantiomers, chiral high-performance liquid chromatography (HPLC) is the method of choice for their separation and resolution. rsc.orgsigmaaldrich.com Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation. rsc.orgchromatographyonline.com